molecular formula C16H11NO4 B11432631 (R)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid

(R)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid

Cat. No.: B11432631
M. Wt: 281.26 g/mol
InChI Key: SYEYVZOVGXYKBL-CYBMUJFWSA-N
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Description

®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is a chiral compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a phthalimide moiety attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid typically involves the condensation of phthalic anhydride with an appropriate amine, followed by subsequent reactions to introduce the phenylacetic acid moiety. One common method involves the use of ®-phenylglycine as a starting material, which undergoes cyclization with phthalic anhydride to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic ring in the phenylacetic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways. For example, its potential anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory response.

Comparison with Similar Compounds

    Phthalimide: Shares the phthalimide moiety but lacks the phenylacetic acid group.

    Phenylacetic acid: Contains the phenylacetic acid moiety but lacks the isoindolinone structure.

    N-Phenylphthalimide: Combines the phthalimide and phenyl groups but differs in the overall structure.

Uniqueness: ®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its chiral nature and the combination of the isoindolinone and phenylacetic acid moieties

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

(2R)-2-(1,3-dioxoisoindol-2-yl)-2-phenylacetic acid

InChI

InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,20,21)/t13-/m1/s1

InChI Key

SYEYVZOVGXYKBL-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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